molecular formula C11H10N2OS B2862165 1,2,3,9B-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carbonitrile 4-oxide CAS No. 2169310-98-7

1,2,3,9B-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carbonitrile 4-oxide

Cat. No.: B2862165
CAS No.: 2169310-98-7
M. Wt: 218.27
InChI Key: DODDSMNPOPGJFY-UHFFFAOYSA-N
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Description

This compound (CAS: 2169310-98-7, HA-1714 in commercial catalogs) is a polycyclic heteroaromatic system featuring fused thieno-isothiazole rings, a nitrile group at position 8, and a sulfoxide moiety (4-oxide). Its synthesis involves cyclization and oxidation steps, yielding a white solid characterized by NMR, IR, and HRMS (e.g., HRMS [C10H10N2O3S+Na]+: theoretical 261.0304, observed 261.0306) .

Properties

IUPAC Name

6-oxo-6λ6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene-11-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c12-7-8-3-4-10-9(6-8)11-2-1-5-15(11,14)13-10/h3-4,6,11H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODDSMNPOPGJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=C(C=CC(=C3)C#N)N=S2(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,2,3,9B-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carbonitrile 4-oxide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation might involve the reaction of a substituted aniline with a thiophene derivative, followed by cyclization and oxidation steps .

Chemical Reactions Analysis

1,2,3,9B-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carbonitrile 4-oxide undergoes various chemical reactions, including:

Scientific Research Applications

1,2,3,9B-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carbonitrile 4-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,9B-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carbonitrile 4-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, stabilizing the compound within the active site of the target .

Comparison with Similar Compounds

Key Observations :

  • Heteroatom Arrangement : HA-1714’s isothiazole sulfoxide distinguishes it from oxazepines (O/N) or pyrimidines (N-rich) .
  • Synthetic Complexity : HA-1714 requires precise oxidation steps, unlike simpler thiazoles or oxazepines .

Spectral and Analytical Comparison

Table 2: Spectral Signatures

Compound Name IR Peaks (cm⁻¹) HRMS Data NMR Features
HA-1714 726 (S=O stretch) [M+Na]+: 261.0306 Aromatic protons (δ 7.2–7.8 ppm)
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione 1650 (C=N), 1250 (C-S) Not reported Pyridine protons (δ 8.5–9.0 ppm)
1,3-Thiazole-4-carbonitrile 2220 (C≡N) Not reported Thiazole protons (δ 7.5–8.1 ppm)

Insights :

  • HA-1714’s sulfoxide group produces a distinct IR peak at 726 cm⁻¹, absent in non-oxidized analogs .
  • The nitrile group’s IR signature (~2220 cm⁻¹) aligns with other nitrile-containing heterocycles .

Key Differences :

  • HA-1714’s boronic acid derivatives are prioritized for combinatorial chemistry, unlike anti-inflammatory pyrimidines .
  • Its nitrile group may enhance binding specificity compared to non-nitrile analogs .

Biological Activity

1,2,3,9B-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carbonitrile 4-oxide (also referred to as compound 1) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological activity, including antibacterial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O3SC_{10}H_{10}N_2O_3S, with a molecular weight of approximately 238.26 g/mol. Its structure features a thieno-isothiazole core that is known for conferring various biological properties.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example:

  • Activity Against E. coli : A derivative of the compound showed an inhibitory activity against GyrB in E. coli with a KiK_i value of 2.9 μM, indicating effective interaction with bacterial DNA gyrase .
  • Broad-Spectrum Efficacy : Another study reported that certain derivatives displayed minimal inhibitory concentration (MIC) values as low as 0.008 μg/mL against Streptococcus pneumoniae and Staphylococcus epidermidis .

Table 1: Antibacterial Activity of Derivatives

CompoundTarget BacteriaMIC (μg/mL)
Derivative AS. pneumoniae0.008
Derivative BE. coli0.03
Derivative CS. aureus0.06

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies indicate that it can induce cytotoxic effects in various cancer cell lines:

  • Mechanism of Action : The compound's efficacy is attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and survival pathways.
  • Case Study : In vitro assays demonstrated that the compound significantly reduced the viability of cancer cells at micromolar concentrations, showcasing its potential as an anticancer agent .

Other Pharmacological Activities

In addition to antibacterial and anticancer activities, the compound has shown promise in other areas:

  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
  • Antiparasitic Activity : The compound has been evaluated for its antiparasitic effects against malaria parasites, showing promising results in preliminary screenings .

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AntibacterialEffective against multiple strains
AnticancerCytotoxic effects on cancer cells
Anti-inflammatoryInhibition of cytokines
AntiparasiticPotential activity against malaria

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carbonitrile 4-oxide, and what reaction parameters are critical for yield optimization?

  • Methodological Answer : A common approach involves multi-step condensation and cyclization reactions. For example, analogous thieno-isothiazole derivatives are synthesized via refluxing intermediates in polar aprotic solvents (e.g., DMSO) for extended periods (18–24 hours), followed by distillation under reduced pressure and crystallization . Key parameters include solvent choice, reflux duration, and acid catalysis (e.g., glacial acetic acid) to promote imine or hydrazone formation . Purification via water-ethanol recrystallization is typical, yielding ~65% purity for similar compounds .

Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the molecular structure of this compound?

  • Methodological Answer : Structural confirmation requires a combination of:

  • 1H/13C NMR : To identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone .
  • LCMS : For molecular ion ([M+H]+) validation and fragmentation pattern analysis .
  • IR Spectroscopy : To detect functional groups like nitriles (~2200 cm⁻¹) and sulfoxide S=O (~1050 cm⁻¹) .
    Discrepancies in spectral data should prompt re-evaluation of synthetic steps or byproduct formation .

Q. How is the biological activity of this compound evaluated in preclinical studies, and what assays are prioritized?

  • Methodological Answer : Standard assays include:

  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains via broth microdilution .
  • Antitumor Activity : MTT assays using cancer cell lines (e.g., HeLa), with doxorubicin as a reference comparator .
  • Anti-inflammatory Potential : COX-2 inhibition assays or cytokine profiling (e.g., IL-6, TNF-α) in macrophage models .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields or impurities in the final product?

  • Methodological Answer :

  • Solvent Screening : Replace DMSO with DMA or NMP to reduce side reactions .
  • Catalyst Optimization : Use Lewis acids (e.g., TiCl4) to accelerate cyclization, as seen in related amidine syntheses .
  • Byproduct Analysis : Employ HPLC-MS to identify impurities (e.g., unreacted aldehydes) and adjust stoichiometry .

Q. How should researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum content). Mitigation strategies include:

  • Dose-Response Curves : Test across a wider concentration range (e.g., 0.1–100 µM) .
  • Mechanistic Profiling : Compare target engagement (e.g., dopamine D2 receptor modulation for neuroactive derivatives) .
  • Structural Analog Comparison : Evaluate activity trends against derivatives with substituent variations (e.g., halogenation effects) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?

  • Methodological Answer :

  • Scaffold Modification : Introduce substituents at the 8-carbonitrile or 4-oxide positions to assess electronic effects .
  • Bioisosteric Replacement : Replace the thieno ring with pyrimidine or triazole moieties to compare potency .
  • Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify critical binding motifs (e.g., hydrogen-bonding with the sulfoxide group) .

Q. What computational tools are suitable for predicting the metabolic stability or toxicity of this compound?

  • Methodological Answer :

  • ADMET Prediction : Software like Schrödinger’s QikProp to estimate solubility (LogS), cytochrome P450 interactions, and hERG inhibition .
  • Molecular Dynamics (MD) : Simulate sulfoxide group interactions with biological targets (e.g., COX-2 active site) .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity and degradation pathways .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., plasma), and how are they addressed?

  • Methodological Answer :

  • Sample Preparation : Protein precipitation with acetonitrile or solid-phase extraction (SPE) to remove interferents .
  • HPLC-UV/FLD Optimization : Use C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) for baseline separation .
  • Validation : Assess recovery (>90%), LOD (<10 ng/mL), and matrix effects per ICH guidelines .

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